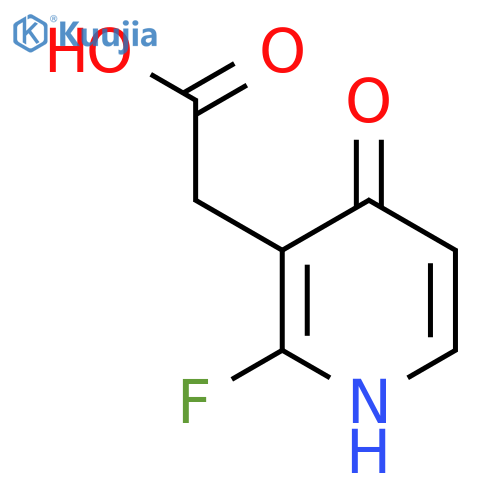Cas no 1806294-83-6 (2-Fluoro-4-hydroxypyridine-3-acetic acid)

1806294-83-6 structure
商品名:2-Fluoro-4-hydroxypyridine-3-acetic acid
CAS番号:1806294-83-6
MF:C7H6FNO3
メガワット:171.125845432281
CID:4905279
2-Fluoro-4-hydroxypyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-4-hydroxypyridine-3-acetic acid
-
- インチ: 1S/C7H6FNO3/c8-7-4(3-6(11)12)5(10)1-2-9-7/h1-2H,3H2,(H,9,10)(H,11,12)
- InChIKey: IVMBZIYLJNBDCG-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C(C=CN1)=O)CC(=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 293
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 66.4
2-Fluoro-4-hydroxypyridine-3-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029006580-250mg |
2-Fluoro-4-hydroxypyridine-3-acetic acid |
1806294-83-6 | 95% | 250mg |
$1,048.60 | 2022-03-31 | |
| Alichem | A029006580-1g |
2-Fluoro-4-hydroxypyridine-3-acetic acid |
1806294-83-6 | 95% | 1g |
$2,923.95 | 2022-03-31 | |
| Alichem | A029006580-500mg |
2-Fluoro-4-hydroxypyridine-3-acetic acid |
1806294-83-6 | 95% | 500mg |
$1,752.40 | 2022-03-31 |
2-Fluoro-4-hydroxypyridine-3-acetic acid 関連文献
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
1806294-83-6 (2-Fluoro-4-hydroxypyridine-3-acetic acid) 関連製品
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
